4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate is a chemical compound with the molecular formula C7H5F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate typically involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production, such as optimized reaction conditions and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: This compound is similar in structure but contains a thiazole ring instead of a pyrimidine ring.
2-Amino-4-trifluoromethylpyrimidine-5-carboxylic acid ethyl ester: This compound has an amino group and an ethyl ester group, making it structurally similar but functionally different.
Uniqueness
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H7F3N2O3 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H5F3N2O2.H2O/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10;/h2H,1H3,(H,13,14);1H2 |
InChI Key |
NIPUSDXBQBXSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.